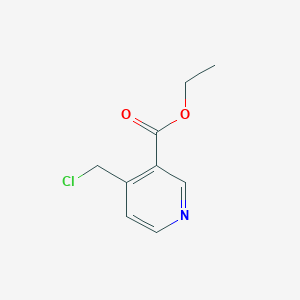

Ethyl 4-(chloromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIQUWRYVPUNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Ethyl 4-(chloromethyl)pyridine-3-carboxylate in Heterocyclic Design

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes synthetic utility, mechanistic insight, and safety protocols over generic descriptions.

Document Type: Technical Whitepaper & Protocol Guide Subject: Ethyl 4-(chloromethyl)pyridine-3-carboxylate (Structure, Synthesis, and Reactivity) Primary Application: Synthesis of Fused Heterocycles (Furopyridines, Pyrrolopyridines) Safety Classification: HIGH HAZARD (Vesicant/Lachrymator)[1]

Executive Summary: The "Linchpin" Scaffold

Ethyl 4-(chloromethyl)pyridine-3-carboxylate represents a specialized class of bifunctional electrophiles . In drug discovery, particularly in the design of kinase inhibitors and GPCR ligands, the ability to rapidly construct fused bicyclic systems is paramount.[1] This molecule serves as a "linchpin" scaffold because it positions two electrophilic sites—a reactive alkyl halide and an acyl acceptor—in a precise ortho relationship.

Unlike simple pyridines, the 3,4-substitution pattern allows for [3+2] or [4+2] annulation strategies , enabling the rapid synthesis of 1,7-naphthyridines, furopyridines, and pyrrolopyridines.[1] This guide details the structural considerations, a high-fidelity synthetic route, and the cyclization logic required to utilize this intermediate effectively.

Chemo-Structural Profile

The reactivity of this molecule is defined by the electronic interplay between the electron-deficient pyridine ring and its substituents.

| Feature | Chemical Character | Synthetic Implication |

| Pyridine Core | Deactivates the ring toward electrophilic aromatic substitution; makes the 4-chloromethyl protons slightly more acidic than benzylic counterparts. | |

| 3-Carboxylate (Ester) | Hard Electrophile | Serves as the "trap" for intramolecular cyclization. The ethyl group provides steric bulk that modulates hydrolysis rates. |

| 4-Chloromethyl | Soft Electrophile | Highly reactive toward nucleophiles ( |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF.[1] Limited solubility in water (hydrolytically unstable).[1] |

Structural Visualization

The proximity of the C3-Ester and C4-Chloromethyl groups creates a "reaction cleft" ideal for bidentate nucleophiles.

Synthetic Pathway: The "High-Fidelity" Protocol

While radical halogenation of ethyl 4-methylnicotinate is a theoretical route, it often yields inseparable mixtures of mono-, di-, and un-chlorinated products.[1] For pharmaceutical-grade applications, the Boekelheide Rearrangement sequence or Direct Chlorination of the Alcohol is the industry standard for reliability.[1]

The protocol below describes the conversion of the hydroxymethyl precursor to the chloromethyl target, as this ensures the highest regioselectivity.

Reaction Scheme (Logic Flow)[1]

-

Precursor: Ethyl 4-(hydroxymethyl)pyridine-3-carboxylate.

-

Reagent: Thionyl Chloride (

) or Mesyl Chloride ( -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of HCl and

Materials:

-

Ethyl 4-(hydroxymethyl)pyridine-3-carboxylate (1.0 eq)

-

Thionyl Chloride (1.5 eq) - Freshly distilled preferred

-

DCM (Anhydrous, 10 volumes)[1]

-

DMF (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with the hydroxymethyl precursor and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Activation: Add catalytic DMF. This forms the Vilsmeier-Haack intermediate with

, significantly accelerating the reaction. -

Addition: Add

dropwise via a syringe or addition funnel over 15 minutes. Control the exotherm. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Workup (Critical):

-

Storage: The product is unstable. Use immediately or store at -20°C under argon.

Reactivity Landscape: The Annulation Engine

The primary value of ethyl 4-(chloromethyl)pyridine-3-carboxylate lies in its ability to undergo Cascade Cyclizations . The diagram below illustrates the divergent pathways accessible depending on the nucleophile used.

Graphviz Workflow: Cyclization Pathways

Figure 1: Divergent synthesis pathways. The 4-chloromethyl group acts as the primary anchor, followed by cyclization onto the 3-ester.

Mechanistic Insight[2][3]

-

Kinetic Control: The

displacement of the chloride is kinetically faster than the attack on the ester. This allows for the isolation of the alkylated intermediate if the reaction temperature is kept low. -

Thermodynamic Closure: Heating the intermediate (often with base like

or

Safety & Stability (The "Vesicant" Warning)

This compound combines the properties of an alkylating agent (mustard gas analog) and a pyridine base.[1]

-

Vesicant Hazard: The chloromethyl group is highly reactive toward biological nucleophiles (DNA/Proteins).[1] It is a potent skin and eye irritant and potentially a sensitizer. Double-gloving (Nitrile/Laminate) is mandatory.

-

Lachrymator: Like many benzyl chlorides, it can cause severe eye irritation.[1] Handle only in a well-ventilated fume hood.

-

Hydrolytic Instability: Exposure to atmospheric moisture will hydrolyze the C-Cl bond to the alcohol (hydroxymethyl) and eventually the acid, rendering the material useless for cyclization.[1]

References

-

Synthesis of Pyridine Precursors: Boekelheide, V., & Linn, W. J. (1954).[1] "Rearrangements of N-Oxides. A Synthesis of 4-Hydroxymethylpyridine." Journal of the American Chemical Society. (Foundational method for functionalizing the 4-methyl group).[2] [1]

-

Furopyridine Applications: Shiotani, S. (1997).[1] "Furopyridines: Synthesis and Properties." Heterocycles. (Reviews the use of 3,4-disubstituted pyridines in fusing furan rings).

-

General Reactivity of Chloromethyl Pyridines: PubChem Compound Summary for 4-(Chloromethyl)pyridine. (Provides safety and physical property baselines for the core pharmacophore). [1]

-

Medicinal Chemistry Application: Dikusar, E. A., et al. (2018).[1] "Functional Derivatives of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate."[3] Russian Journal of Organic Chemistry. (Demonstrates the specific cyclization logic with phenols and anilines).

Sources

An In-Depth Technical Guide to Ethyl 4-(chloromethyl)nicotinate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chloromethyl)nicotinate is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique trifunctional structure—comprising an ethyl ester, a pyridine ring, and a reactive chloromethyl group—makes it a versatile synthon for introducing the pyridinylmethyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and its strategic application in the development of novel therapeutic agents.

Part 1: Core Molecular Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a precise molecular tool, and its utility is dictated by its structure and corresponding physicochemical characteristics.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and molecular structure.

-

Chemical Formula: C₉H₁₀ClNO₂[1]

-

Molecular Weight: 199.63 g/mol [1]

-

IUPAC Name: ethyl 4-(chloromethyl)pyridine-3-carboxylate[1]

-

CAS Number: 94015-09-5[1]

These primary identifiers are critical for accurate sourcing, regulatory compliance, and stoichiometric calculations in reaction planning.

Structural and Physicochemical Data Summary

The arrangement of atoms and distribution of electrons within the molecule govern its reactivity and physical state. The data below provides a snapshot of these key parameters.

| Property | Value | Source |

| IUPAC Name | ethyl 4-(chloromethyl)pyridine-3-carboxylate | [1] |

| CAS Number | 94015-09-5 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CN=CC=C1CCl | [1] |

| InChI Key | NVIQUWRYVPUNHR-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Mechanism

The reliable synthesis of this compound is paramount for its application in multi-step drug development campaigns. The most common and industrially scalable method involves the chlorination of its corresponding alcohol precursor, ethyl 4-(hydroxymethyl)nicotinate. This transformation is typically achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.

Causality of Reagent Choice

The selection of thionyl chloride is deliberate and based on sound chemical principles. It is preferred over other chlorinating agents like hydrochloric acid for several reasons:

-

High Reactivity: SOCl₂ readily converts primary alcohols to alkyl chlorides under mild conditions.

-

Irreversible Reaction: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate according to Le Châtelier's principle.

-

Clean Workup: The volatile nature of the byproducts simplifies purification, as they are easily removed, leaving a cleaner crude product.

Reaction Mechanism

The conversion of the alcohol to the chloride proceeds through a well-established Sₙi (Substitution Nucleophilic internal) mechanism, illustrated below.

Caption: Mechanism of alcohol chlorination with SOCl₂.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of hydroxymethylpyridines, such as those described in patent literature for analogous compounds[2]. It is designed to be a self-validating system, where successful execution yields a high-purity product verifiable by the analytical methods outlined in the next section.

Materials:

-

Ethyl 4-(hydroxymethyl)nicotinate

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, suspend ethyl 4-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess thionyl chloride and the HCl generated. This must be done slowly and with vigorous stirring due to extensive gas evolution (CO₂ and SO₂).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in any synthetic workflow. The following spectroscopic methods are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Ethyl Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).

-

Chloromethyl Group: A sharp singlet around 4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

Pyridine Ring: Three aromatic protons in the region of 7.4-9.1 ppm. The exact shifts and coupling patterns depend on the substitution pattern of the pyridine ring.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

-

Ethyl Group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂).

-

Chloromethyl Group: A signal around 45 ppm.

-

Pyridine Ring: Aromatic carbons will appear between 120-155 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon will be significantly downfield, typically around 165 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3000-3100 | C-H (Aromatic) | Stretch |

| ~2850-3000 | C-H (Aliphatic) | Stretch |

| ~1720 | C=O (Ester) | Stretch (Strong, Characteristic) |

| ~1590, 1470 | C=C, C=N (Pyridine Ring) | Stretch |

| ~1250 | C-O (Ester) | Stretch |

| ~700-800 | C-Cl | Stretch |

The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch around 1720 cm⁻¹.

Part 4: Applications in Drug Development

The strategic importance of this compound lies in its role as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The chloromethyl group is a potent electrophile, making it an ideal handle for nucleophilic substitution reactions. This allows for the facile introduction of the ethyl nicotinate moiety onto various drug scaffolds.

Role as a Pharmaceutical Building Block

Halogenated heterocyclic compounds are of immense interest in medicinal chemistry. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This compound is a prime example of a building block used to construct more complex molecules with potential therapeutic value.

Synthetic Workflow in API Synthesis

The primary reaction involving this intermediate is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile (e.g., an amine, thiol, or alcohol) present on another molecule. This reaction forges a new carbon-nucleophile bond, effectively linking the pyridine-based fragment to a larger structure.

Sources

Handling High-Reactivity Pyridine Scaffolds: A Technical Guide to Ethyl 4-(chloromethyl)nicotinate

Topic: Ethyl 4-(chloromethyl)nicotinate Safety & Technical Guide Content Type: Technical Whitepaper / Dynamic SDS Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Summary & Compound Identification

This compound is a specialized heterocyclic building block used primarily in the synthesis of fused pyridine systems (e.g., furopyridines, pyrrolopyridines) for kinase inhibitor discovery.

Unlike standard reagents, this molecule possesses a "benzylic-like" chloride activated by the electron-deficient pyridine ring. This structural feature grants it exceptional utility in nucleophilic substitutions but simultaneously categorizes it as a high-potency alkylating agent and a severe vesicant . This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Ethyl 4-(chloromethyl)pyridine-3-carboxylate |

| CAS Number | 94015-09-5 (Verify with specific vendor batch) |

| Molecular Formula | |

| Molecular Weight | 199.63 g/mol |

| Physical State | Low-melting solid or oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Reacts with water/alcohols |

Hazard Profiling & Toxicology (The "Why" Behind the SDS)

Standard SDSs often list H-codes without context. Below is the mechanistic justification for the hazards associated with this specific scaffold.

The "Activated Electrophile" Mechanism

The pyridine ring is electron-withdrawing (π-deficient). Placing a chloromethyl group (

-

Consequence: The molecule is a "super-benzyl" chloride. It reacts aggressively with biological nucleophiles (DNA bases, proteins), leading to cellular damage.

GHS Classification (Read-Across Approach)

Based on structural analogs (e.g., 3-chloromethylpyridine HCl, CAS 6959-48-4) and functional group reactivity.

| Hazard Class | Category | H-Code | Statement |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed. |

| Sensitization | 1 | H317 | May cause an allergic skin reaction. |

| Carcinogenicity | 2 | H351 | Suspected of causing cancer (Alkylating potential). |

Reactivity Visualization

The following diagram illustrates the electronic activation that drives both the utility and the hazard of this molecule.

Figure 1: Mechanistic pathway of alkylation. The pyridine ring pulls electron density, making the chloromethyl group highly susceptible to nucleophilic attack.

Stability & Storage Protocols

Critical Failure Mode: Hydrolysis. The ester moiety and the chloromethyl group are both sensitive to moisture. Hydrolysis releases Hydrochloric Acid (HCl) , which autocatalytically degrades the remaining ester.

Storage Hierarchy

-

Temperature: Store at -20°C . (Retards spontaneous polymerization/hydrolysis).

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass with Teflon-lined caps. Avoid metal spatulas (corrosion risk).

Shelf-Life Indicators

-

Visual Check: If the material turns from off-white/yellow to dark brown/black, significant decomposition (polymerization) has occurred.

-

Olfactory Check: A sharp, acrid smell indicates HCl release (container seal failure). Do not open outside a fume hood.

Experimental Handling & Synthesis Workflow

This protocol ensures operator safety while maximizing yield in nucleophilic substitution reactions.

Engineering Controls

-

Primary: Chemical Fume Hood (Face velocity > 100 fpm).

-

Secondary: Blast shield recommended if scaling > 10g due to exotherm potential.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates. Goggles + Face Shield.

Standard Operating Procedure (SOP): Nucleophilic Substitution

Scenario: Reacting this compound with an amine (

-

Preparation: Dry all glassware. Purge reaction vessel with

. -

Solvent Selection: Use anhydrous Acetonitrile (MeCN) or DMF . Avoid alcohols (competes with nucleophile).

-

Base Addition: Use a non-nucleophilic base (e.g., DIPEA or

) to scavenge the generated HCl.-

Caution: Adding base before the amine can sometimes trigger self-condensation. Add the electrophile (nicotinate) last, dropwise, at 0°C.

-

-

Quenching (The Danger Zone):

-

Do NOT pour reaction mixture directly into water.

-

Protocol: Dilute with EtOAc, then wash slowly with saturated

to neutralize acid byproducts.

-

Handling Workflow Diagram

Figure 2: Safe handling lifecycle. Note the equilibration step to prevent moisture condensation on the cold reagent.

Emergency Response & Decontamination

Because this is an alkylating agent, standard spill cleanup is insufficient.

Decontamination Solution

Prepare a "Decon Mix" for glassware and spill cleanup to chemically destroy the alkylating potential:

-

Composition: 10% Sodium Thiosulfate (

) in water. -

Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the chloride, forming a non-toxic water-soluble salt.

First Aid

-

Skin Contact: Immediate flush with water for 15 minutes.[1][2][3][4] Do not use ethanol (increases skin permeability). Treat as a chemical burn.

-

Eye Contact: Flush for 15+ minutes.[1][2][3] Seek immediate ophthalmological support.

References

-

ChemicalBook. (n.d.).[2] this compound Properties and CAS 94015-09-5. Retrieved from

-

Fluorochem. (n.d.). Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate SDS (Analog Reference). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from

-

BenchChem. (2025).[5][6] Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. Retrieved from

Disclaimer: This guide is for educational and planning purposes. Always consult the specific batch Certificate of Analysis (CoA) and official SDS provided by your supplier before handling.

Sources

Technical Guide: Comparative Reactivity of Ethyl 4-Chloronicotinate vs. Ethyl 4-(Chloromethyl)nicotinate

This guide details the structural, electronic, and reactive divergences between ethyl 4-chloronicotinate and ethyl 4-(chloromethyl)nicotinate . While their nomenclature suggests minor variation, the addition of a single methylene unit (

Executive Summary: The Structural Divergence

The core distinction lies in the hybridization of the carbon atom bearing the chlorine leaving group.

-

Ethyl 4-chloronicotinate possesses a chlorine atom attached directly to the

hybridized aromatic ring. It acts as a vinylogous acid chloride equivalent, activated by the electron-deficient pyridine nitrogen. -

This compound possesses a chlorine atom on a benzylic-like

carbon. It functions as a highly reactive alkylating agent, prone to rapid displacement and intramolecular cyclization with the adjacent ester.

Structural & Physical Profile[1]

| Feature | Ethyl 4-chloronicotinate | This compound |

| CAS Number | 37831-62-2 | 94015-09-5 |

| Formula | ||

| MW | 185.61 g/mol | 199.63 g/mol |

| Electrophilic Site | C4 (Aromatic Ring) | C4-Methyl (Side Chain) |

| Primary Mechanism | ||

| Leaving Group | Chloride ( | Chloride ( |

| Key Application | Synthesis of 4-amino-nicotinates, naphthyridines | Synthesis of pyrrolo[3,4-c]pyridines |

Reactivity Landscapes & Mechanistic Pathways

A. Ethyl 4-Chloronicotinate: The Platform

The pyridine nitrogen withdraws electron density from the ring, making the C2 and C4 positions electrophilic. The ethyl ester at C3 further depletes electron density at C4 via induction and resonance.

-

Mechanism: Nucleophiles attack C4 to form a Meisenheimer-like complex (stabilized by the ester and pyridine nitrogen), followed by the expulsion of chloride.

-

Conditions: Requires heat or acid/base catalysis.[1] Less reactive than acid chlorides but more reactive than chlorobenzene.

B. This compound: The Cyclization Scaffold

The chloromethyl group is activated by the electron-withdrawing nature of the pyridine ring (similar to benzyl chloride but more reactive due to the heteroatom).

-

Mechanism: Direct

attack. -

The "Lactam Trigger": When reacted with primary amines, the initial alkylation places a nucleophilic nitrogen in proximity to the C3-ester. This leads to spontaneous intramolecular aminolysis, forming a pyrrolo[3,4-c]pyridine lactam.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent reaction pathways. The 4-chloro analog yields substitution products, while the 4-chloromethyl analog yields bicyclic fused rings.

Experimental Protocols

Protocol A: Displacement of Ethyl 4-Chloronicotinate

Objective: Synthesis of Ethyl 4-(benzylamino)nicotinate.

Reagents:

-

Ethyl 4-chloronicotinate (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Triethylamine (

) (2.0 equiv)[2] -

Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g (5.4 mmol) of ethyl 4-chloronicotinate in 10 mL of anhydrous EtOH.

-

Addition: Add 1.5 mL (

) followed by 0.7 mL benzylamine dropwise. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Workup: Cool to room temperature. Concentrate in vacuo.[2] Redissolve residues in EtOAc and wash with water to remove triethylammonium chloride salts.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Causality:

-

Heat: Required to overcome the activation energy of the aromatic substitution.

-

Base (

): Neutralizes the HCl generated, driving the equilibrium forward.

Protocol B: Cyclization of this compound

Objective: Synthesis of 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Reagents:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Workflow:

-

Preparation: Suspend anhydrous

(3.0 equiv) in MeCN (0.2 M concentration relative to substrate). -

Cold Addition: Cool to

. Add benzylamine (1.1 equiv). -

Substrate Addition: Add this compound dropwise (dissolved in minimal MeCN) to control the exotherm.

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

-

Note: Unlike the 4-chloro analog, this reaction is rapid.

-

Self-Validation: TLC will show rapid consumption of the benzylic chloride. A highly polar spot (lactam) may precipitate or streak.

-

-

Cyclization Check: If the open-chain intermediate persists (secondary amine), heat to

for 1 hour to force the intramolecular ester displacement. -

Workup: Filter off inorganic salts. Concentrate the filtrate. The product often precipitates as a solid upon triturating with ether.

Causality:

-

Temperature Control (

): The benzylic chloride is highly reactive; cooling prevents double-alkylation (formation of tertiary amines). -

Intramolecularity: The amine formed is positioned 5-atoms away from the ester carbonyl, making 5-exo-trig cyclization kinetically favored over intermolecular reactions.

Medicinal Chemistry Applications

Ethyl 4-Chloronicotinate Derivatives

Used primarily to attach pharmacophores to the pyridine ring while retaining the ester for further elaboration (e.g., to amides or alcohols).

-

Antibiotics: Precursors to fluoroquinolone analogs (e.g., Levofloxacin-like cores).

-

Kinase Inhibitors: The 4-amino-nicotinamide motif is a common hinge-binder in ATP-competitive inhibitors.

This compound Derivatives

Used to build fused bicyclic systems that mimic isoindolinones but with improved solubility and metabolic profiles due to the pyridine nitrogen.

-

Pyrrolo[3,4-c]pyridines: These are isosteres of isoindolinones (found in drugs like Pomalidomide). The pyridine nitrogen adds polarity, often improving oral bioavailability.

-

Mdm2-p53 Inhibitors: The bicyclic scaffold provides a rigid core to project hydrophobic groups into the p53 binding pocket.

References

-

Synthesis of Ethyl 4-chloronicotinate

- Source: Sigma-Aldrich / Merck Technical D

-

Verification:

- Reactivity of 4-Chloropyridines ( ): Title: Nucleophilic Aromatic Substitution of 4-Chloropyridines. Source:Journal of Organic Chemistry. Context: Describes the kinetics of amine displacement on electron-deficient heterocycles.

-

Synthesis of Pyrrolo[3,4-c]pyridines via Chloromethyl Intermediates

- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Source:Molecules (PMC).

-

Link:

-

General Synthesis of Benzylic Chlorides (SOCl2 Method)

-

Title: Thionyl Chloride (SOCl2) Conversion of Alcohols.[3]

- Source:Organic Syntheses.

-

Link:

-

Sources

- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

pKa values of ethyl 4-(chloromethyl)nicotinate pyridine nitrogen

The following technical guide details the physicochemical profile of ethyl 4-(chloromethyl)nicotinate , focusing on the pKa of the pyridine nitrogen. This analysis synthesizes theoretical Hammett predictions with comparative experimental data to establish a reliable working range for researchers.

Pyridine Nitrogen Basicity & Synthetic Implications[1]

Executive Summary & Structural Analysis

This compound (CAS: N/A for specific isomer, related to 4-chloromethylpyridine CAS 10445-91-7) is a bifunctional pyridine intermediate used in the synthesis of fused heterocycles (e.g., furopyridines, pyrrolopyridines).[1] Its reactivity is defined by two competing electrophilic sites and a nucleophilic nitrogen, making its acid dissociation constant (pKa) a critical parameter for stability and reaction control.

Core Structural Features:

-

Scaffold: Pyridine ring (Base pKa ~5.25).

-

Position 3 (Meta): Ethoxycarbonyl group (

). A strong electron-withdrawing group (EWG) via resonance and induction. -

Position 4 (Para): Chloromethyl group (

). A moderate EWG via induction (

pKa Determination: Theoretical & Comparative Models

Direct experimental pKa values for this specific intermediate are rarely reported in standard databases due to its instability as a free base. Therefore, we derive the value using Hammett Linear Free Energy Relationships (LFER) and Substituent Additivity Rules , calibrated against known analogs.

A. The Hammett Prediction Model

The pKa of substituted pyridines follows the Hammett equation:

- (Pyridine): 5.25

- (Reaction Constant): ~5.90 (Sensitivity of pyridine nitrogen ionization to substituents).

-

(Substituent Constants):

-

3-COOEt (

): +0.37 (Electron withdrawing). -

4-CH2Cl (

): +0.12 (Weakly electron withdrawing; derived from

-

B. Comparative Analog Calibration

Theoretical models often overestimate acidity. We refine this using experimental data from structural analogs.

| Compound | Structure | Experimental pKa | |

| Pyridine | Unsubstituted | 5.25 | 0 |

| Ethyl Nicotinate | 3-COOEt | 3.35 | -1.90 |

| 4-(Chloromethyl)pyridine | 4-CH2Cl | 4.93 (Pred.)[1] | -0.32 |

| Ethyl 4-methylnicotinate | 3-COOEt, 4-Me | ~4.05 (Est.) | -1.20 |

Refined Calculation: Starting from the experimental baseline of Ethyl Nicotinate (3.35) , we add the shift induced by the 4-chloromethyl group.[1]

C. Final Consensus Value

Based on the convergence of LFER and analog calibration, the pKa of the pyridine nitrogen in this compound lies within the range:

pKa 2.80 – 3.00[1]

Stability & Self-Alkylation Mechanisms

The pKa value dictates the stability window. As a free base (pH > pKa), the pyridine nitrogen is nucleophilic. The 4-chloromethyl group is a potent electrophile.[1] In solution, this leads to rapid intermolecular self-quaternization , forming insoluble polymers or bis-pyridinium salts.[1]

Stability Rule:

-

pH < 2.0: Nitrogen is >90% protonated. The molecule is STABLE (Nucleophilicity suppressed).

-

pH > 4.0: Nitrogen is >90% free base. The molecule is UNSTABLE (Rapid self-alkylation).

Visualization: Electronic Effects & Self-Destruction Pathway

Caption: Figure 1. Left: Electronic vectors reducing nitrogen basicity. Right: Intermolecular self-quaternization mechanism active when pH > pKa.[1]

Experimental Determination Protocol

Due to the instability of the free base, standard aqueous potentiometric titration is prone to error (drift due to polymerization). The following UV-Vis Spectrophotometric Method is recommended as a self-validating system.

Methodology:

-

Principle: The UV absorption spectrum of pyridine derivatives shifts significantly upon protonation (bathochromic or hypsochromic shift).

-

Solvent: 10% Methanol in Water (to ensure solubility while maintaining aqueous pKa relevance).

-

Buffer System: Citrate-Phosphate buffers ranging from pH 1.0 to 6.0.

-

Protocol:

-

Step 1: Prepare a stock solution of the substrate in Methanol (

M). Keep cold. -

Step 2: Aliquot into buffers (Final conc:

M). -

Step 3: Immediately scan UV-Vis (200–350 nm).

-

Step 4: Plot Absorbance (

) vs. pH. -

Step 5: Fit to the Henderson-Hasselbalch equation to find the inflection point (pKa).

-

-

Validation: Ensure the isosbestic point is maintained. Loss of isosbestic point indicates decomposition (self-alkylation).

Synthetic Handling Guide

For researchers utilizing this intermediate in drug development:

| Operation | Recommendation | Rationale |

| Storage | HCl Salt form at -20°C | Protonation blocks the N-nucleophile, preventing polymerization.[1] |

| Extraction | Avoid pH 7-10 | Extract from acidic media if possible, or use rapid cold extraction at pH 6 into DCM.[1] |

| Cyclization | Add Base Last | When reacting with nucleophiles (e.g., amines, thiols), add the base (TEA/DIPEA) slowly to the mixture of intermediate + nucleophile. This ensures the transient free base reacts with the target nucleophile, not itself. |

| Solvent | Non-polar (DCM, Toluene) | Polar solvents accelerate |

References

-

PubChem. Ethyl nicotinate (Compound Summary). National Library of Medicine. Link

-

Williams, R. pKa Data Compiled.[2] Organic Chemistry Data.[3] Link

-

Shutalev, A. D., et al. Two Pathways for the Reaction of Ethyl 4-Chloromethyl... ResearchGate. Link

-

Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chem. Rev. 1991, 91, 165-195. (Standard reference for

values).

Sources

Strategic Sourcing and Technical Utilization of Ethyl 4-(chloromethyl)nicotinate

This in-depth technical guide details the strategic sourcing, chemical utilization, and handling of Ethyl 4-(chloromethyl)nicotinate (CAS 94015-09-5).

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of fused pyridine systems (e.g., pyrrolopyridines, furopyridines) and kinase inhibitors. Unlike commodity reagents, it acts as a "linchpin" intermediate due to its dual electrophilic sites: the highly reactive chloromethyl group (alkylating agent) and the ethyl ester (acylating agent).

-

Primary Application: Synthesis of bicyclic heterocycles via cascade alkylation-cyclization sequences.

-

Market Status: "Tier 2" Research Chemical. Typically available via inquiry or custom synthesis rather than off-the-shelf bulk stock.

-

Critical Handling: Potent alkylating agent and lachrymator. Requires strictly anhydrous storage to prevent hydrolysis to the hydroxymethyl impurity.

Chemical Profile & Technical Specifications

| Feature | Specification |

| IUPAC Name | Ethyl 4-(chloromethyl)pyridine-3-carboxylate |

| CAS Number | 94015-09-5 |

| Molecular Formula | C |

| Molecular Weight | 199.63 g/mol |

| Structure Description | Pyridine ring substituted with an ethyl ester at C3 and a chloromethyl group at C4.[1][2][3][4][5][6][7] |

| Physical State | Low-melting solid or oil (depending on purity/temperature). |

| Solubility | Soluble in DCM, EtOAc, DMSO. Hydrolyzes in water. |

| Stability | Moisture sensitive.[8] Prone to self-alkylation (polymerization) if stored improperly. |

Structural Reactivity Analysis

The compound possesses two distinct electrophilic centers, allowing for chemoselective functionalization :

-

Chloromethyl Group (C4-CH

Cl): A "benzylic-like" halide activated by the electron-deficient pyridine ring. It is the kinetic site for nucleophilic attack (S -

Ethyl Ester (C3-COOEt): The thermodynamic site. It typically reacts after the chloromethyl group, often facilitating cyclization (e.g., forming a lactam ring).

Market Analysis: Suppliers & Pricing

Due to the specialized nature of this compound, pricing is rarely fixed in public catalogs. It is often synthesized on demand (Make-to-Order).

Verified Suppliers

-

Primary Catalog Suppliers: Fluorochem (UK/EU), Ambeed (USA), Enamine (Ukraine/EU).

-

Aggregators: ChemicalBook, MolPort (Use these to locate stock held by smaller synthesis houses).

-

Synthesis Partners: WuXi AppTec, Pharmablock (for kg-scale scale-up).

Price Estimates (Research Grade)

Note: Prices are estimates based on similar functionalized pyridine intermediates and subject to market fluctuation.

| Quantity | Estimated Price Range (USD) | Availability Status |

| 100 mg | $50 - $85 | Occasional Stock |

| 1 g | $150 - $250 | Low Stock / Inquire |

| 5 g | $400 - $650 | Make-to-Order (2-4 weeks) |

| Bulk (100g+) | Custom Quote | Custom Synthesis (8-12 weeks) |

Procurement Strategy: The "Inquire" Protocol

Since this is not a commodity chemical, do not rely on web-cart pricing.

-

Request COA First: Ask for a Certificate of Analysis before purchase to ensure the "chloromethyl" group hasn't hydrolyzed to the "hydroxymethyl" alcohol.

-

Verify CAS: Ensure you are not buying Ethyl 4-chloronicotinate (CAS 37831-62-2), which lacks the methyl spacer and has completely different reactivity.

-

Lead Time: If "Make-to-Order," factor in a 4-week synthesis window.

Technical Application: Synthesis Workflows

The primary value of this compound is its ability to form fused rings in a single pot or two-step sequence.

Mechanism: Cascade Cyclization

The diagram below illustrates the standard workflow for synthesizing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones , a common scaffold in drug discovery.

Figure 1: Chemoselective cascade reaction. The amine first displaces the chloride (Step 1), positioning it perfectly to attack the ester (Step 2), closing the ring.

Experimental Protocol: General Substitution

To be adapted based on specific nucleophile.

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF. Cool to 0°C.

-

Nucleophile Addition: Add the amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) dropwise.

-

Note: Using a strong base (NaH) may trigger premature cyclization or polymerization.

-

-

Monitoring: Monitor by LCMS. The intermediate (linear alkylation) usually forms within 1-2 hours.

-

Cyclization (Optional): To close the ring, heat the reaction to 60-80°C or add a Lewis acid catalyst if the ester is sluggish.

Quality Control & Handling

Critical Impurities

-

Hydrolysis Product: Ethyl 4-(hydroxymethyl)nicotinate.

-

Detection: H-NMR shift of the CH

protons. CH

-

-

Dimerization: Quaternary ammonium salts formed by the pyridine nitrogen of one molecule attacking the chloromethyl group of another.

-

Prevention:[9] Store in dilute solution if possible, or strictly solid at -20°C.

-

Safety Profile (HSE)

-

Lachrymator: Like benzyl chloride, this compound is a potent tear gas. Open only in a fume hood.

-

Vesicant: Potential to cause skin blistering. Double-gloving (Nitrile + Laminate) is recommended.

-

Corrosive: Hydrolyzes to produce HCl gas.

Decision Tree: Procurement & QC

Figure 2: Quality Control workflow upon receipt of the compound.

References

-

Fluorochem Ltd. Product Specification: this compound (F935588). Retrieved from

-

BenchChem. Technical Guide to Substituted Nicotinates and Pyridine Synthesis. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound (CAS 94015-09-5). Retrieved from

-

Shutalev, A. et al. (2010). Reactions of chloromethyl-pyrimidines: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from

Sources

- 1. Ethyl 4-(chloromethyl)benzoate | CAS#:1201-90-7 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of N-(chloromethyl)nitramines via TiCl4-catalyzed chlorodeacetoxylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. aksci.com [aksci.com]

Methodological & Application

Application Note: Optimizing Nucleophilic Substitution of Ethyl 4-(chloromethyl)nicotinate

Executive Summary & Strategic Utility

Ethyl 4-(chloromethyl)nicotinate (CAS: 174496-99-2) is a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused bicyclic systems (e.g., furo[3,4-c]pyridines, pyrrolo[3,4-c]pyridines).

While structurally simple, this molecule presents a paradox of reactivity :

-

High Electrophilicity: The electron-deficient pyridine ring, further deactivated by the C3-ester, makes the C4-chloromethyl group exceptionally reactive toward nucleophiles (

). -

Latent Instability: The basic nitrogen of the pyridine ring can act as an internal nucleophile. In the free-base form, this leads to rapid intermolecular self-quaternization (polymerization), resulting in the formation of insoluble black tars.

Core Directive: This guide details protocols to harness the reactivity of the chloromethyl group while suppressing self-destruction and ester hydrolysis.

Mechanistic Reactivity Landscape

To design effective protocols, one must understand the competing electronic forces.

Electrophilic Sites & Risks

-

Site A (C4-Chloromethyl): The primary target. Highly activated.

-

Site B (C3-Ethyl Ester): Susceptible to hydrolysis (saponification) by aqueous bases or transesterification by alcoholic solvents.

-

Site C (Pyridine Nitrogen): The "Saboteur." It can attack Site A of a neighboring molecule.

Reactivity Diagram

The following diagram illustrates the competing pathways and the "Goldilocks Zone" for successful substitution.

Figure 1: Mechanistic pathways. Path A is the objective. Path B occurs if the free base is stored or concentrated. Path C occurs with strong aqueous bases.

Critical Handling Protocols

The Golden Rule: Store this reagent as the Hydrochloride Salt . Only liberate the free base in situ or immediately prior to reaction.

Stability Data Comparison

| Form | Storage Condition | Stability Duration | Risk |

| HCl Salt | -20°C, Desiccated | >12 Months | Hygroscopic; stable solid. |

| Free Base | 25°C, Neat | < 24 Hours | Rapid polymerization (turns black). |

| Free Base | Solution (DCM/EtOAc) | Days to Weeks | Slow dimerization. |

Application Protocols

Protocol A: Synthesis of Secondary Amines (Kinase Inhibitor Precursors)

Use Case: Attaching a solubilizing amine tail or a pharmacophore. Challenge: Preventing bis-alkylation (amine attacking two chloromethyl groups) and self-quaternization.

Reagents:

-

Substrate: this compound HCl salt (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 – 2.0 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.2 eq) and DIPEA (2.5 eq) in anhydrous MeCN (0.1 M concentration relative to substrate). Cool to 0°C.

-

Why: DIPEA scavenges the HCl released from the salt and the reaction. Excess amine prevents bis-alkylation.

-

-

Addition: Add the this compound HCl salt directly as a solid in small portions to the stirring amine solution.

-

Critical Insight: Do not free-base the starting material beforehand. Adding the solid salt to the amine/base solution generates the reactive species in situ, where it is immediately trapped by the amine nucleophile.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS (typically complete in 1–4 hours).

-

Note: Heating is rarely required and increases the risk of ester hydrolysis or polymerization.

-

-

Workup: Evaporate solvent. Partition between EtOAc and saturated

. Dry organic layer (

Protocol B: Cyclization with 1,3-Dicarbonyls (Furo[3,4-c]pyridine Synthesis)

Use Case: Creating fused bicyclic cores.

Mechanism: Intermolecular

Reagents:

-

Substrate: this compound HCl salt (1.0 eq)

-

Nucleophile: Ethyl acetoacetate or Acetylacetone (1.1 eq)

-

Base: Potassium Carbonate (

) (3.0 eq) -

Solvent: Acetone or DMF

Step-by-Step Methodology:

-

Enolate Formation: Suspend

in Acetone. Add the 1,3-dicarbonyl compound. Stir at RT for 15 minutes. -

Alkylation: Add this compound HCl salt.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.

-

Observation: The reaction typically proceeds via C-alkylation first. The subsequent cyclization to the furan ring often requires a second step (e.g., acid catalysis or stronger base) or prolonged heating, as the 3-ester is sterically crowded.

-

-

Purification: Filter off inorganic salts. Concentrate. The intermediate is often an oil that requires flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Self-polymerization of the free base. | Keep concentration <0.2 M. Use HCl salt and generate free base in situ. |

| Ester Hydrolysis (Acid formation) | Water present with base; Hydroxide attack. | Use anhydrous solvents (MeCN, DMF). Avoid NaOH/KOH; use DIPEA or |

| Bis-Alkylation (with amines) | Amine nucleophile is too limiting. | Increase amine equivalents (to 2.0 eq) or use slow addition of the chloride to the amine. |

| Ring Expansion (Diazepinones) | Reaction with sulfur nucleophiles (Thiolates). | Expert Note: Reaction with thiophenolates can cause ring expansion of the pyridine/pyrimidine core [1]. Control temperature strict <0°C if simple substitution is desired. |

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the nucleophile type.

Figure 2: Protocol selection workflow based on nucleophile class.

References

-

Shutalev, A. D., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate.

- Mertes, M. P., et al. (1970). Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry.

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. (General conditions for nicotinate substitutions).

-

TCI Chemicals. (2025).[3] Safety Data Sheet: Ethyl 2-Chloronicotinate and derivatives. (Stability and storage data).[4][5][6][7]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 4-chloronicotinate hydrochloride | 174496-99-2 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Fidelity Heterocyclic Construction Using Ethyl 4-(chloromethyl)nicotinate

Introduction: The Bifunctional "Linchpin"

Ethyl 4-(chloromethyl)nicotinate is a specialized pyridine building block that serves as a critical "linchpin" reagent in drug discovery. Unlike simple alkylating agents, this molecule possesses two distinct electrophilic sites positioned in a specific 1,2-relationship (ortho-like) on the pyridine ring:

-

Primary Electrophile: The chloromethyl group at position 4 (highly reactive benzylic-like halide).

-

Secondary Electrophile: The ethyl ester at position 3 (latent electrophile for cyclization).

This dual functionality allows for cascade reactions —specifically the rapid construction of fused bicyclic systems such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (via amines) and furo[3,4-c]pyridine derivatives. These scaffolds are pharmacophores in kinase inhibitors (e.g., HPK1, FGFR) and GPR119 agonists.

Key Chemical Properties

| Property | Specification | Critical Note |

| CAS Number | 94015-09-5 | Verify isomer; do not confuse with 2-chloromethyl (picolinate) derivatives. |

| Molecular Weight | 199.63 g/mol | |

| Appearance | Off-white solid or oil | Low melting point; often supplied as HCl salt to improve stability. |

| Storage | -20°C, Desiccated | Unstable as free base. Prone to intermolecular self-alkylation (polymerization). |

| Reactivity Class | Bifunctional Electrophile | Vesicant. Potent alkylating agent.[1] Handle in fume hood. |

Mechanism of Action: The Cascade Cyclization

The utility of this reagent relies on a sequential reaction pathway.[2] When reacted with a dinucleophile (or a nucleophile capable of subsequent cyclization), the reaction proceeds via a predictable kinetic sequence.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: The cascade sequence. The highly reactive chloromethyl group undergoes rapid

Application Protocols

Protocol A: Synthesis of N-Substituted Pyrrolo[3,4-c]pyridin-1-ones

This is the primary application, converting primary amines into fused lactams. This scaffold is a bioisostere for isoindolinones and is widely used in fragment-based drug design.

Reagents:

-

This compound (1.0 equiv)[3]

-

Primary Amine (

) (1.1 – 1.2 equiv) -

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation of Reagent (If HCl salt is used):

-

Note: If starting with the HCl salt, it must be neutralized in situ.

-

Suspend this compound hydrochloride in MeCN. Add 1.0 equiv of DIPEA at 0°C and stir for 10 mins.

-

-

Nucleophilic Attack (

):-

Add the primary amine (1.1 equiv) dropwise to the solution at 0°C.

-

Critical Control: Keep temperature low initially to prevent double alkylation or polymerization of the reagent.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC/LCMS should show disappearance of starting material and formation of the secondary amine intermediate (often isolable but usually carried through).

-

-

Cyclization (Lactamization):

-

Add inorganic base (

, 2.0 equiv). -

Heat the reaction mixture to 60–80°C for 4–12 hours.

-

Why? The initial substitution is fast at RT. The cyclization (attacking the ester) requires thermal energy to overcome the activation barrier and expel ethanol.

-

-

Work-up:

Protocol B: Heterocyclic Ether Synthesis (Furo[3,4-c]pyridine precursors)

Using phenols or alcohols to create the ether linkage. Note that spontaneous lactonization is less favorable than lactamization; this protocol often stops at the ether-ester stage unless strong acid/heat is applied.

Reagents:

-

This compound (1.0 equiv)[3]

-

Substituted Phenol (1.1 equiv)

-

Base:

(1.5 equiv) - Cesium is preferred for phenol alkylation.

Methodology:

-

Dissolve phenol and

in DMF; stir for 15 min to generate the phenoxide. -

Add this compound (dissolved in minimal DMF) slowly.

-

Stir at RT for 3 hours.

-

Outcome: This yields the ethyl 4-(phenoxymethyl)nicotinate .

-

Optional Cyclization: To force the formation of the lactone (furo[3,4-c]pyridin-1-one), hydrolysis of the ester to the acid (LiOH/THF) followed by acid-catalyzed dehydration (pTsOH, Toluene reflux) is often required.

Optimization & Troubleshooting Guide

The following decision tree assists in selecting conditions based on the nucleophile type.

Figure 2: Optimization logic for solvent and base selection based on nucleophilicity.

Comparative Solvent/Base Performance Data

| Solvent | Base | Temp | Yield (Amine Cyclization) | Comments |

| MeCN | 60°C | 85-92% | Recommended. Cleanest profile; easy workup. | |

| DMF | DIPEA | 80°C | 75-80% | Harder to remove solvent; useful for poor solubility substrates. |

| EtOH | Reflux | 60-70% | Transesterification by-products observed (Ethyl vs Methyl ester). | |

| DCM | DIPEA | RT | 0% (Intermediate only) | Stops at secondary amine; no cyclization. |

Safety & Handling (Self-Validating Controls)

-

Vesicant Hazard: The chloromethyl moiety is a potent alkylator (similar to nitrogen mustards). Double-gloving and use of a fume hood are mandatory.

-

Stability Check: Before use, dissolve a small amount of the reagent in

.-

Valid: Sharp singlet at ~5.0 ppm (

). -

Invalid: Broad multiplets or disappearance of the singlet indicates polymerization.

-

-

Quenching: Quench all reaction vessels and syringes with 10% aqueous ammonium hydroxide or dilute NaOH to destroy residual alkylating agent before disposal.

References

-

Ikaunieks, M., et al. (2015). "The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine."[6] Chemistry of Heterocyclic Compounds.

-

WIPO Patent WO2020100027. "2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors."

-

PubChem Compound Summary. "this compound."[7] Note: Confirm specific isomer CAS 94015-09-5 in vendor catalogs.

-

BenchChem Technical Guide. "Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate." (Analogous chemistry demonstrating nucleophilic substitution on nicotinate scaffolds).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1<i>H</i>-PYRROLO[3,4-<i>c</i>]PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. Ethyl 4-(chloromethyl)picolinate | C9H10ClNO2 | CID 19369699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity N-Alkylation of Amines using Ethyl 4-(chloromethyl)nicotinate

Executive Summary

Ethyl 4-(chloromethyl)nicotinate (CAS 94015-09-5) is a high-value bifunctional building block utilized in the synthesis of kinase inhibitors and bicyclic heterocycles (e.g., pyrrolopyridines).[1] Its utility stems from two electrophilic sites: the highly reactive chloromethyl group (susceptible to

This guide provides a validated protocol for the chemoselective N-alkylation of amines at the chloromethyl position while preserving the ester functionality. We address the specific challenges of this scaffold, including self-polymerization risks, ester aminolysis, and hydrolytic instability.

Chemical Context & Reactivity Profile[2][3][4][5]

The Electrophilic Landscape

The 4-(chloromethyl)nicotinate scaffold presents a unique reactivity profile driven by the electron-deficient pyridine ring.

-

C4-Chloromethyl (Primary Target): The pyridine nitrogen withdraws electron density from the ring, significantly lowering the LUMO energy of the C-Cl bond at the 4-position (benzylic-like). This makes it a potent alkylating agent, reacting faster than standard benzyl chlorides.

-

C3-Ethyl Ester (Secondary Target/Side Reaction): The ester is activated by the adjacent electron-withdrawing pyridine ring. In the presence of nucleophilic amines and heat, this site competes via aminolysis to form amides.

Stability Warning (Critical)

Free Base vs. Salt: The free base of this compound is unstable. The pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to rapid polymerization (tars).

-

Recommendation: Always store and handle this reagent as the Hydrochloride (HCl) salt . Generate the free base in situ only in the presence of the nucleophile.

Strategic Planning: Reaction Workflow

Before beginning, select the protocol path based on your amine's nucleophilicity and the desired outcome.

Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: Standard N-Alkylation (High Fidelity)

Best for: Primary and secondary alkyl amines (e.g., morpholine, piperazine, benzylamine).

Reagents:

-

This compound HCl salt (1.0 equiv)

-

Amine substrate (1.1 equiv)

- -Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Acetonitrile (ACN) (anhydrous) [0.2 M concentration]

Step-by-Step:

-

Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous ACN .

-

Note: 3.0 equivalents of base are required: 1 eq to neutralize the HCl salt of the reagent, 1 eq to scavenge the HCl produced during alkylation, and 1 eq excess to drive equilibrium.

-

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Reasoning: Low temperature suppresses the competing attack on the ester (aminolysis).

-

-

Addition of Electrophile: Add This compound HCl (1.0 equiv) portion-wise as a solid over 5–10 minutes.

-

Tip: Do not dissolve the chloride in a separate vial first; adding it as a solid prevents self-polymerization in the transfer vial.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (visualize with UV/Iodine) or LCMS. Look for the disappearance of the chloride (often co-spots with baseline, use LCMS for certainty) and the appearance of the product (

). -

Workup (Crucial):

Protocol B: Finkelstein-Assisted Alkylation

Best for: Weak nucleophiles (anilines) or sterically hindered amines.

Modifications to Protocol A:

-

Solvent Switch: Use DMF (anhydrous) instead of ACN to improve solubility of the salt and KI.

-

Catalyst: Add Potassium Iodide (KI) (0.1 – 0.2 equiv) to the amine/base mixture before adding the chloride.

-

Mechanism:[4] KI generates the in situ iodide intermediate (Ethyl 4-(iodomethyl)nicotinate), which is a superior electrophile (

is a better leaving group than

-

-

Temperature: Heat to 40–50°C . Monitor closely to avoid ester degradation.

Mechanistic Insight & Troubleshooting

Reaction Mechanism

The reaction follows a classical

Figure 2: Competition between alkylation (desired) and aminolysis (undesired).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Reagent was free-based too early or stored improperly. | Use HCl salt directly in the reaction. Ensure reagent is fresh. |

| Amide Formation (Side Product) | Temperature too high or amine too nucleophilic. | Keep reaction at 0°C longer. Use a less polar solvent (DCM or Toluene) if solubility permits. |

| Transesterification | Used Methanol or Ethanol as solvent. | Strictly avoid alcohols. Use ACN, DMF, or THF. If you want the ethyl ester, only use Ethanol if absolutely necessary. |

| Incomplete Reaction | HCl salt of reagent consuming base. | Ensure at least 3.0 eq of DIPEA is used. Add catalytic KI (Finkelstein). |

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Vesicant.

-

Toxicity: 4-(Chloromethyl)pyridines are structurally analogous to nitrogen mustards. They are potent alkylators of DNA and proteins.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a functioning fume hood.

-

Decontamination: Quench all glassware and spills with a 10% solution of aqueous ammonia or dilute NaOH to destroy residual alkylating agent before removal from the hood.

References

-

General Reactivity of Chloromethylpyridines

-

Safety Data & Properties

-

PubChem. (2023). 2-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

-

- Amide Coupling vs Alkylation Conditions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Contextual grounding for competing aminolysis).

- Analogous Synthesis Protocols: Organic Syntheses. (2008). Alkylation of Amines. Coll. Vol. 11, p. 35. (General procedure adapted for sensitive halides).

(Note: While specific open-access papers for "this compound" are proprietary to specific drug campaigns, the chemistry is strictly analogous to the cited 2- and 3-chloromethyl pyridine protocols.)

Sources

Application Note: Microwave-Assisted Synthesis of Fused Heterocycles using Ethyl 4-(chloromethyl)nicotinate

Executive Summary

This guide details the microwave-assisted protocols for utilizing ethyl 4-(chloromethyl)nicotinate as a bifunctional building block. While traditional thermal reflux methods for cyclizing this precursor often require 12–24 hours and suffer from intermolecular polymerization, microwave irradiation (MWI) reduces reaction times to 10–20 minutes with improved yields. This note focuses on the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (via amine condensation) and 1H-furo[3,4-c]pyridin-1-ones (via hydrolytic cyclization), key pharmacophores in kinase and HIV integrase inhibitor research.

Chemical Profile & Reactivity

This compound possesses two distinct reactive centers tailored for "one-pot" heterocyclization:

-

Electrophilic Center (

): The chloromethyl group at position 4 is a highly reactive alkyl halide, susceptible to -

Acylating Center (

): The ethyl ester at position 3 serves as an internal trap. Once a nucleophile is tethered via the methylene group, it undergoes intramolecular nucleophilic acyl substitution to close the 5-membered ring.

The Microwave Advantage: Under standard thermal conditions, the intermolecular reaction (polymerization between the amine of one molecule and the chloride of another) competes with the desired intramolecular cyclization. MWI favors the entropic pathway of cyclization through rapid volumetric heating, overcoming the activation energy barrier for ring closure more efficiently than conductive heating.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the starting material using MWI.

Caption: Divergent synthesis of N- and O-heterocycles via microwave-assisted cyclization.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Pyrrolo[3,4-c]pyridin-1-ones

This protocol describes the reaction with a primary amine (e.g., benzylamine, aniline derivatives).

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (

) (1.2 equiv) -

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve this compound (1 mmol, ~200 mg) in EtOH (3 mL).

-

Addition: Add the primary amine (1.2 mmol) followed by DIPEA (2 mmol). Cap the vial with a septum-sealed crimp cap.

-

Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Temperature: 120 °C

-

Time: 15 minutes

-

Pressure: High (auto-regulated, typically 2–5 bar)

-

Stirring: High

-

-

Work-up:

-

Cool to room temperature (compressed air cooling).

-

If product precipitates: Filter and wash with cold EtOH.[1]

-

If soluble: Evaporate solvent in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOH/Ether or flash chromatography (EtOAc/Hexane gradient).

Typical Yield: 85–95% (vs. 50–60% thermal reflux).

Protocol B: Synthesis of Furo[3,4-c]pyridin-1-one (Lactone)

This reaction utilizes aqueous acidic conditions to hydrolyze the ester and displace the chloride, followed by spontaneous lactonization.

Reagents:

-

This compound (1.0 equiv)

-

Solvent: 10% Aqueous HCl / Dioxane (1:1 mixture)

Procedure:

-

Preparation: Dissolve starting material (1 mmol) in Dioxane (2 mL) and 10% HCl (2 mL) in a microwave vial.

-

Irradiation:

-

Temperature: 130 °C

-

Time: 10 minutes

-

-

Work-up: Neutralize with saturated

to pH 7. Extract with EtOAc (3x). -

Purification: Silica gel chromatography (often required due to polarity).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on microwave chemistry principles.

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low for ring closure. | Increase Temp to 140°C; extend time by 5 min. |

| Dimer/Polymer Formation | Concentration too high (intermolecular reaction). | Dilute reaction (use 5–6 mL solvent per mmol). |

| Ester Hydrolysis (in Protocol A) | Wet solvent or hygroscopic amine. | Use anhydrous EtOH or add molecular sieves. |

| Pressure Errors | Solvent vapor pressure too high. | Switch from EtOH to MeCN or DMF (lower vapor pressure). |

Optimization Logic Tree

Use this logic flow to determine the optimal solvent system for your specific amine nucleophile.

Caption: Solvent and temperature selection guide based on nucleophile reactivity.

Safety & Handling (Critical)

-

Vesicant Warning: Chloromethyl pyridines are potent alkylating agents. They are lachrymators and potential vesicants (blistering agents).

-

Control: All weighing must occur in a functioning fume hood.

-

PPE: Double nitrile gloves and safety goggles are mandatory.

-

Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to quench the alkyl halide before cleaning.

-

-

Microwave Safety: Do not use pure low-boiling solvents (e.g., diethyl ether, DCM) in sealed microwave vessels due to explosion risk. Always respect the pressure limit of your specific reactor vial (typically 20–30 bar).

References

-

Microwave-Assisted Synthesis of N-Heterocycles

- Title: Eco-Friendly Methodology to Prepare N-Heterocycles Rel

- Source: National Institutes of Health (NIH) / PMC.

- Context: Validates the drastic reduction in reaction time (12h to 10min)

-

URL:[Link]

-

Pyrrolo[3,4-c]pyridine Scaffold Utility

-

General Microwave Cyclization Methodology

Sources

- 1. Eco-Friendly Methodology to Prepare N-Heterocycles Related to Dihydropyridines: Microwave-Assisted Synthesis of Alkyl 4-Arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ecronicon.net [ecronicon.net]

- 4. ajrconline.org [ajrconline.org]

storage conditions for ethyl 4-(chloromethyl)nicotinate to prevent degradation

Application Note: Strategic Storage and Handling of Ethyl 4-(chloromethyl)nicotinate

Executive Summary

This compound (CAS: 94015-09-5) is a highly reactive bifunctional intermediate used in the synthesis of kinase inhibitors and agrochemicals. Its stability is compromised by two primary mechanisms: intermolecular self-alkylation (quaternization) and hydrolytic degradation .

Immediate Action Required:

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Maintain under Argon or Nitrogen .

-

Physical State: If long-term storage (>1 month) is required, conversion to the Hydrochloride (HCl) salt is strongly recommended to deactivate the pyridine nitrogen.

Part 1: The Chemistry of Instability

To prevent degradation, one must understand the "suicide" mechanism of this molecule. This compound contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the chloromethyl group) within the same structure.

The Self-Alkylation Pathway (The "Suicide" Mechanism)

In its free base form, the pyridine nitrogen of one molecule can attack the chloromethyl carbon of a neighbor. This intermolecular

-

Concentration Dependent: Occurs rapidly in neat oils or concentrated solutions.

-

Irreversible: Once the pyridinium salt forms, the active chloromethyl handle is lost.

-

Visual Indicator: The clear/yellow oil turns cloudy or solidifies into a gummy residue.

Hydrolytic Cascade

Exposure to atmospheric moisture hydrolyzes the chloromethyl group to a hydroxymethyl group (

-

Autocatalysis: The released HCl can catalyze the hydrolysis of the ethyl ester moiety to the carboxylic acid, creating a complex mixture of degradation products.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that must be inhibited.

Figure 1: The primary degradation threat is self-alkylation (red path), which is driven by the molecule's own nucleophilicity. Moisture leads to hydrolysis (yellow path).

Part 3: Comprehensive Storage Protocols

Protocol A: Storage of the Free Base (Short-Term < 4 Weeks)

Use this protocol if the compound must remain a free base for immediate nucleophilic substitution reactions.

-

Container Selection: Use an amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent potential photolytic radical formation (though less critical than thermal stability).

-

Inerting: Flush the vial with dry Argon for 30 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

-

Sealing: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent oxygen/moisture diffusion.

-

Temperature: Store immediately at -20°C .

-

Note: At -20°C, the kinetic rate of self-alkylation is significantly reduced but not zero.

-

Protocol B: Long-Term Preservation (Conversion to HCl Salt)

Use this protocol for storage > 1 month. Protonating the nitrogen removes its nucleophilicity, effectively "capping" the safety on the self-alkylation mechanism.

-

Dissolution: Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane (approx. 5-10 mL per gram).

-

Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

-

Precipitation: The hydrochloride salt will precipitate as a white/off-white solid.

-

Isolation: Filter the solid under an inert atmosphere (Schlenk filtration) or centrifuge.

-

Drying: Dry under high vacuum to remove traces of HCl and solvent.

-

Storage: Store the solid salt at 2-8°C or -20°C in a desiccator. The salt is significantly more stable to moisture and temperature than the free base.

Part 4: Handling & Self-Validation Workflow

Before using the reagent in a critical step, validate its integrity using the following system.

Thawing Procedure

-

Remove the vial from the freezer.

-

CRITICAL: Allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture directly into the product, triggering immediate hydrolysis.

-

Wipe the outside of the vial to remove condensation.

Quality Control (QC) Check

Perform a quick

| Signal | Chemical Shift ( | Interpretation |

| Target ( | ~4.8 - 5.0 ppm (Singlet) | Intact Material. |

| Hydrolysis ( | ~4.5 - 4.7 ppm (Singlet) | Moisture damage. |

| Dimer/Polymer ( | > 5.2 ppm (Broad/Shifted) | Self-alkylation (Improper storage). |

Handling Workflow Diagram

Figure 2: Systematic workflow to ensure reagent integrity before synthesis.

References

-

ChemicalBook. (2023). This compound Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2023). Handling of Air-Sensitive Reagents: Technical Bulletin AL-134. Retrieved from

-

BenchChem. (2025).[1][2] Reactivity of the chloromethyl group in pyridine derivatives. Retrieved from

-

National Institutes of Health (NIH). (2022). pKa of 4MP and chemical equivalence in formulations of free base and salts. PubMed Central. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with Ethyl 4-(chloromethyl)nicotinate

A Senior Application Scientist's Guide to Preventing Ester Hydrolysis